molecular formula C11H15NO B13313265 3-(1-Cyclopropyl-ethoxy)-phenylamine

3-(1-Cyclopropyl-ethoxy)-phenylamine

Cat. No.: B13313265
M. Wt: 177.24 g/mol
InChI Key: ONVNCMSBFGYTAI-UHFFFAOYSA-N
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Description

3-(1-Cyclopropyl-ethoxy)-phenylamine is an organic compound characterized by the presence of a cyclopropyl group attached to an ethoxy group, which is further connected to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropyl-ethoxy)-phenylamine typically involves the reaction of 3-hydroxyphenylamine with 1-cyclopropylethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropyl-ethoxy)-phenylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenylamine moiety can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted phenylamine derivatives.

Scientific Research Applications

3-(1-Cyclopropyl-ethoxy)-phenylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropyl-ethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (1-Cyclopropyl-ethoxy)acetic acid: Shares the cyclopropyl-ethoxy moiety but differs in the functional group attached to the phenyl ring.

    6-(1-Cyclopropyl-ethoxy)-pyridin-3-ylamine: Contains a pyridine ring instead of a phenyl ring, leading to different chemical properties and applications.

Uniqueness

3-(1-Cyclopropyl-ethoxy)-phenylamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(1-cyclopropylethoxy)aniline

InChI

InChI=1S/C11H15NO/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9H,5-6,12H2,1H3

InChI Key

ONVNCMSBFGYTAI-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)OC2=CC=CC(=C2)N

Origin of Product

United States

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